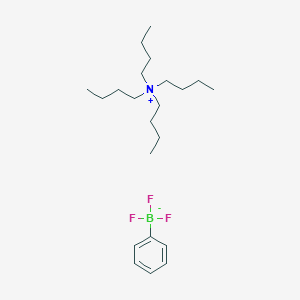

Tetra-n-butylammonium Phenyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrabutylazanium;trifluoro(phenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H5BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLCDKEHWULQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460721 | |

| Record name | Tetra-n-butylammonium Phenyltrifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149477-41-8 | |

| Record name | Tetra-n-butylammonium Phenyltrifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tetra-n-butylammonium Phenyltrifluoroborate: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tetra-n-butylammonium phenyltrifluoroborate, a quaternary ammonium salt with significant potential in organic synthesis. This document details a modern and efficient synthetic protocol, outlines its key physicochemical properties, and explores its application, particularly in palladium-catalyzed cross-coupling reactions. The information presented is intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption and further investigation of this versatile reagent.

Introduction

This compound, [N(CH₂CH₂CH₂CH₃)₄][C₆H₅BF₃], is an organic-soluble salt that combines the bulky tetra-n-butylammonium cation with the phenyltrifluoroborate anion. The presence of the lipophilic cation enhances its solubility in common organic solvents compared to its inorganic counterparts, such as potassium phenyltrifluoroborate. This property is particularly advantageous in homogeneous catalysis, allowing for milder reaction conditions and improved substrate compatibility. The phenyltrifluoroborate anion serves as a stable and efficient source of the phenyl group in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed experimental protocol for its synthesis and a summary of its known properties.

Synthesis of this compound

A contemporary and safe one-pot synthesis of tetra-n-butylammonium aryltrifluoroborates has been developed, avoiding the use of hazardous hydrofluoric acid. The following protocol is adapted from a general procedure for the synthesis of tetra-n-butylammonium (4-fluorophenyl)trifluoroborate and is expected to be directly applicable to the preparation of the phenyl derivative.

Experimental Protocol

Reaction Scheme:

C₆H₅B(OH)₂ + [N(C₄H₉)₄][HF₂] → [N(C₄H₉)₄][C₆H₅BF₃] + 2 H₂O

Materials:

-

Phenylboronic acid (1.00 equiv)

-

Tetrabutylammonium bifluoride (TBABF) (3.00 equiv)

-

Chloroform (CHCl₃)

-

Deionized Water (H₂O)

-

Ethanol (CH₃CH₂OH)

-

Phosphorus pentoxide (P₄O₁₀)

Procedure:

-

In a round-bottomed flask open to the atmosphere, suspend phenylboronic acid (1.00 equiv) in a biphasic mixture of chloroform and water.

-

In a separate vessel, dissolve tetrabutylammonium bifluoride (3.00 equiv) in water.

-

Add the aqueous solution of tetrabutylammonium bifluoride dropwise to the stirred suspension of phenylboronic acid over a period of 1 hour. The mixture should become transparent as the reactants dissolve.

-

Continue stirring for an additional 2.5 hours at room temperature.

-

Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer sequentially with water and a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a viscous oil.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool to room temperature, then add water dropwise until the solution becomes persistently cloudy.

-

Place the solution in a refrigerator at 0-4 °C for several hours to induce crystallization.

-

Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under high vacuum over phosphorus pentoxide.

Physicochemical Properties

Due to the limited availability of specific experimental data for this compound in the literature, the following properties are a combination of known data for the compound and estimations based on closely related analogs.

General Properties

| Property | Value |

| CAS Number | 149477-41-8[1] |

| Molecular Formula | C₂₂H₄₁BF₃N |

| Molecular Weight | 387.38 g/mol |

| Appearance | White crystalline solid (expected) |

Solubility

This compound is expected to be soluble in a range of common organic solvents, including chloroform, dichloromethane, and acetone. This enhanced solubility is a key advantage over its inorganic salt counterparts.

Spectroscopic Data

Note: Specific experimental spectra for this compound are not widely available. The following data is based on the known spectra of the tetra-n-butylammonium cation, the phenyltrifluoroborate anion, and the closely related tetra-n-butylammonium (4-fluorophenyl)trifluoroborate.[2][3][4]

¹H NMR (Expected Chemical Shifts in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.3 - 7.5 | m | Aromatic protons (C₆H₅) |

| ~ 3.0 - 3.2 | m | -N(CH₂CH₂CH₂CH₃)₄ |

| ~ 1.5 - 1.7 | m | -N(CH₂CH₂CH₂CH₃)₄ |

| ~ 1.3 - 1.5 | m | -N(CH₂CH₂CH₂CH₃)₄ |

| ~ 0.9 - 1.0 | t | -N(CH₂CH₂CH₂CH₃)₄ |

¹³C NMR (Expected Chemical Shifts in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~ 125 - 135 | Aromatic carbons (C₆H₅) |

| ~ 58 | -N(CH₂CH₂CH₂CH₃)₄ |

| ~ 24 | -N(CH₂CH₂CH₂CH₃)₄ |

| ~ 20 | -N(CH₂CH₂CH₂CH₃)₄ |

| ~ 13 | -N(CH₂CH₂CH₂CH₃)₄ |

¹¹B NMR:

A sharp singlet is expected in the region characteristic of tetra-coordinate boron in an aryltrifluoroborate anion.[5][6]

¹⁹F NMR (Expected Chemical Shifts in CDCl₃):

A broad singlet is expected for the three equivalent fluorine atoms.[3]

Infrared (IR) Spectroscopy (Expected Absorptions):

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | C-H stretch (aromatic) |

| ~ 2960 - 2870 | C-H stretch (aliphatic) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1465 | C-H bend (aliphatic) |

| ~ 1100 - 1000 | B-F stretch |

| ~ 750 - 700 | C-H out-of-plane bend (monosubstituted benzene) |

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a source of the phenyl group in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The use of organotrifluoroborate salts, such as this compound, offers several advantages over traditional boronic acids, including enhanced stability and ease of handling. Its increased solubility in organic solvents facilitates the reaction under homogeneous conditions.

Logical Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

In a typical reaction, an aryl halide is coupled with this compound in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the phenyltrifluoroborate and subsequent reductive elimination to yield the biphenyl product and regenerate the active Pd(0) species.

Conclusion

This compound is a highly useful and versatile reagent for organic synthesis. Its straightforward, safe synthesis and enhanced solubility in organic solvents make it an attractive alternative to traditional organoboron compounds. The detailed information provided in this guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions, and to encourage further exploration of its chemical properties and applications.

References

A Technical Guide to Tetra-n-butylammonium Phenyltrifluoroborate: Properties, Synthesis, and Applications in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetra-n-butylammonium Phenyltrifluoroborate, a versatile and efficient phase-transfer catalyst. The document details its chemical and physical properties, provides a representative synthesis protocol, and extensively explores its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. A detailed experimental protocol for a typical Suzuki-Miyaura reaction utilizing this catalyst is presented, along with a discussion of its mechanism of action.

Introduction

This compound, with the CAS number 149477-41-8 , is a quaternary ammonium salt that has gained significant attention as a phase-transfer catalyst (PTC) in a variety of organic transformations.[1] Its unique structure, combining a lipophilic tetrabutylammonium cation with a phenyltrifluoroborate anion, renders it soluble in a range of organic solvents, facilitating reactions between immiscible reactants. This property is particularly advantageous in Suzuki-Miyaura cross-coupling reactions, where it enhances reaction rates and yields by promoting the transfer of the boronate species from an aqueous phase to the organic phase where the catalytic cycle occurs.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 149477-41-8 | [1] |

| Molecular Formula | C₂₂H₄₁BF₃N | |

| Molecular Weight | 387.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 131 °C | |

| Solubility | Soluble in many polar and nonpolar organic solvents. Soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL. | [2] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR : Specific data can be found in various spectral databases. General spectral characteristics for organotrifluoroborates are available.[3][4][5] IR Spectroscopy : Characteristic peaks for the tetra-n-butylammonium cation and the phenyltrifluoroborate anion are expected. |

Synthesis of this compound

A representative protocol for the synthesis of this compound is outlined below. This method involves the reaction of phenylboronic acid with hydrofluoric acid, followed by the addition of tetra-n-butylammonium hydroxide.

Experimental Protocol

Materials:

-

Phenylboronic acid (PhB(OH)₂)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Tetra-n-butylammonium hydroxide (nBu₄NOH), 40% in water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Methanol (MeOH)

Procedure:

-

In a polypropylene flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

With vigorous stirring, slowly add hydrofluoric acid (3.0 eq) to the solution at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tetra-n-butylammonium hydroxide (1.0 eq) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Transfer the biphasic mixture to a separatory funnel and dilute with dichloromethane.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. This compound serves as an excellent phase-transfer catalyst in these reactions, particularly in biphasic solvent systems.

Mechanism of Action in Phase-Transfer Catalysis

In a typical Suzuki-Miyaura reaction, the organoboron species (often a boronic acid) is deprotonated by a base in the aqueous phase to form a boronate anion. The lipophilic tetra-n-butylammonium cation ([nBu₄N]⁺) of the catalyst pairs with this boronate anion, facilitating its transfer into the organic phase where the palladium catalyst resides. This increased concentration of the nucleophilic boronate in the organic phase significantly accelerates the transmetalation step of the catalytic cycle, leading to higher reaction rates and improved yields.

Signaling Pathway of Suzuki-Miyaura Coupling with Phase-Transfer Catalysis

Caption: The Suzuki-Miyaura catalytic cycle enhanced by phase-transfer catalysis.

Detailed Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with phenylboronic acid, utilizing this compound as a phase-transfer catalyst.[6][7][8][9]

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

This compound (10 mol%)

-

Toluene (5 mL)

-

Water (2.5 mL)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and this compound (0.1 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

-

Add toluene (5 mL) and water (2.5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The Suzuki-Miyaura cross-coupling reaction is a pivotal tool in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The biaryl structural motif is prevalent in a wide array of therapeutic agents, including anti-inflammatory drugs, antihypertensives, and anticancer agents. The use of efficient phase-transfer catalysts like this compound can lead to more efficient, scalable, and environmentally friendly synthetic routes to these important molecules. While direct applications of this compound in specific drug syntheses are often proprietary, its role in facilitating the construction of complex molecular architectures underscores its importance in the pharmaceutical industry.[10][11]

Conclusion

This compound is a highly effective phase-transfer catalyst with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its ability to enhance reaction rates and yields in biphasic systems makes it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in the laboratory and contribute to the advancement of synthetic chemistry.

References

- 1. This compound | 149477-41-8 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tetra-n-butylammonium Phenyltrifluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetra-n-butylammonium Phenyltrifluoroborate in various organic solvents. Due to the limited availability of quantitative solubility data for this compound, this guide also includes detailed solubility information for the structurally analogous and widely used compound, Tetra-n-butylammonium Tetrafluoroborate, to provide a valuable point of reference for researchers.

Introduction to this compound

This compound is a quaternary ammonium salt that has gained interest in organic synthesis. Its properties, including its solubility, are crucial for its application in various chemical transformations. While specific quantitative solubility data is not extensively documented in publicly available literature, qualitative descriptions indicate that it is readily soluble in many common organic solvents. This solubility is a key advantage for its use in homogeneous reaction media.

Qualitative Solubility of this compound

General observations from synthetic chemistry literature suggest that this compound exhibits good solubility in a range of organic solvents. This is attributed to the large, non-polar tetra-n-butylammonium cation, which facilitates dissolution in less polar organic media compared to its inorganic counterparts.

Quantitative Solubility of the Analogous Compound: Tetra-n-butylammonium Tetrafluoroborate

To provide a quantitative perspective, the following table summarizes the solubility data for the closely related compound, Tetra-n-butylammonium Tetrafluoroborate (TBATFB), in several common organic solvents. This data serves as a useful proxy for estimating the solubility behavior of this compound.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Methanol | CH₃OH | 10[1] | Not Specified | Clear, colorless solution[1] |

| Ethanol | C₂H₅OH | 10[1] | Not Specified | Soluble[1] |

| Acetonitrile | CH₃CN | 10[1] | Not Specified | Clear, colorless solution[1] |

| Acetone | C₃H₆O | Soluble[1][2] | Not Specified | - |

| Dichloromethane | CH₂Cl₂ | Soluble[1] | Not Specified | - |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[1] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified | Hygroscopic[3] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[2] | Not Specified | - |

| Trichloromethane | CHCl₃ | Soluble[2] | Not Specified | - |

| Water | H₂O | Slightly Soluble[1][2] | Not Specified | - |

It is also noted that Tetra-n-butylammonium tetrafluoroborate is soluble in methanol at a concentration of 0.1 g/mL, resulting in a clear, colorless solution[4].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. This protocol is based on the isothermal saturation method.

4.1. Materials and Equipment

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or temperature-controlled magnetic stirrer

-

Vials or flasks with tight-sealing caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

-

The solid compound of interest

-

The desired organic solvent

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry weighing bottle. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total weight of the weighing bottle containing the filtered saturated solution.

-

Place the weighing bottle in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solid compound.

-

Periodically remove the weighing bottle and re-weigh it.

-

Repeat this process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Data Calculation:

-

Calculate the mass of the saturated solution by subtracting the weight of the empty weighing bottle from the total weight of the bottle and the solution.

-

Calculate the mass of the dissolved solid by subtracting the weight of the empty weighing bottle from the final, constant weight of the bottle and the dried solid.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of a solid in an organic solvent.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

Stability and Decomposition of Tetra-n-butylammonium Phenyltrifluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of Tetra-n-butylammonium Phenyltrifluoroborate. Understanding the stability of this reagent is critical for its effective storage, handling, and application in various chemical syntheses. This document outlines its thermal and hydrolytic stability, drawing upon data from analogous compounds to provide a thorough assessment.

Core Concepts: Stability Profile

This compound is an ionic compound composed of a tetra-n-butylammonium cation and a phenyltrifluoroborate anion. Its overall stability is therefore dependent on the intrinsic stabilities of these two constituent ions. The primary modes of decomposition are thermal degradation, primarily of the cation, and hydrolysis of the anion.

Thermal Stability

The thermal stability of tetra-n-butylammonium salts is generally robust, with decomposition temperatures often exceeding 300°C.[1] The decomposition of the tetra-n-butylammonium cation is the principal thermal degradation pathway. Studies on analogous compounds, such as tetra-n-butylammonium tetrafluoroborate (TBATFB), indicate that the primary decomposition product is tributylamine.[2]

The thermal decomposition of tetra-n-butylammonium salts generally proceeds via a Hofmann elimination-type reaction, yielding tributylamine and 1-butene. Further decomposition at higher temperatures can lead to the formation of other volatile byproducts.

Hydrolytic Stability

The phenyltrifluoroborate anion is susceptible to hydrolysis, which is a critical factor in its application, particularly in aqueous or protic solvent systems. The hydrolysis of organotrifluoroborates, such as potassium phenyltrifluoroborate, is a well-studied process that leads to the formation of the corresponding boronic acid.[3] This hydrolysis is a prerequisite for the use of these reagents in Suzuki-Miyaura cross-coupling reactions.[4][5]

The rate of hydrolysis is significantly influenced by pH. Under neutral or acidic conditions, many organotrifluoroborates exhibit considerable stability.[5] However, under basic conditions, the hydrolysis is promoted. The process is thought to proceed through a stepwise replacement of fluoride ions with hydroxide ions.

Quantitative Stability Data

The following table summarizes key stability data for this compound, with some parameters inferred from closely related analogs.

| Parameter | Value/Range | Conditions | Analogous Compound |

| Thermal Decomposition Onset (Tonset) | > 300 °C | Inert Atmosphere | Tetra-n-butylammonium salts[1] |

| Primary Thermal Decomposition Products | Tributylamine, 1-Butene | Heating in inert atmosphere | Tetra-n-butylammonium hydroxide[6] |

| Hydrolysis Product | Phenylboronic acid | Aqueous media | Potassium Phenyltrifluoroborate[3] |

| Optimal pH for Hydrolytic Stability | Neutral to Acidic | Aqueous solutions | Potassium Aryltrifluoroborates[5] |

Decomposition Pathways

The decomposition of this compound can be visualized through the following pathways:

Caption: Thermal decomposition of the tetra-n-butylammonium cation.

Caption: Hydrolysis of the phenyltrifluoroborate anion.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

This protocol is for determining the thermal stability and decomposition profile of this compound.

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Place 5-10 mg of the sample into a TGA crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600°C at a heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

Caption: Workflow for Thermogravimetric Analysis.

19F NMR Spectroscopy for Monitoring Hydrolysis

This protocol is for monitoring the hydrolytic stability of the phenyltrifluoroborate anion.

Equipment:

-

Nuclear Magnetic Resonance (NMR) Spectrometer with a fluorine probe

-

NMR tubes

-

Deuterated solvents (e.g., D2O, DMSO-d6)

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Prepare a series of buffered aqueous solutions (in D2O) at various pH values.

-

In an NMR tube, mix the stock solution with a buffered solution to initiate the hydrolysis.

-

Acquire a 19F NMR spectrum at time zero.

-

Continue to acquire spectra at regular time intervals.

-

The disappearance of the signal corresponding to the phenyltrifluoroborate anion and the appearance of new signals can be used to determine the rate of hydrolysis.[3][7]

Caption: Workflow for 19F NMR hydrolysis study.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is for determining the thermal transitions, such as melting point and phase transitions, of this compound.

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed pans

-

Inert gas supply

Procedure:

-

Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point, but below its decomposition temperature.

-

Cool the sample at a controlled rate.

-

Perform a second heating cycle to observe thermal transitions without the influence of the sample's thermal history.[8]

-

Analyze the heat flow as a function of temperature to identify melting points and other thermal events.

Caption: Workflow for Differential Scanning Calorimetry.

References

- 1. mdpi.com [mdpi.com]

- 2. joac.info [joac.info]

- 3. researchgate.net [researchgate.net]

- 4. web.uvic.ca [web.uvic.ca]

- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin in Modern Carbon-Carbon Bond Formation: A Technical Guide to the Mechanism of Tetra-n-butylammonium Phenyltrifluoroborate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Tetra-n-butylammonium phenyltrifluoroborate has emerged as a important reagent in catalysis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique properties, including enhanced solubility in organic solvents and remarkable stability, offer significant advantages over traditional organoboron compounds like boronic acids. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing primarily on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Core Principles: The Dual Role of a Unique Salt

The efficacy of this compound in catalysis stems from the distinct and synergistic roles of its constituent ions: the tetra-n-butylammonium (TBA⁺) cation and the phenyltrifluoroborate (PhBF₃⁻) anion.

The Tetra-n-butylammonium Cation: More Than a Spectator Ion

The bulky and lipophilic tetra-n-butylammonium cation is a highly effective phase-transfer catalyst, particularly in biphasic reaction media.[1] Its primary functions include:

-

Facilitating Interfacial Reactions: In reactions involving an aqueous phase (often containing the base) and an organic phase (containing the palladium catalyst and organic halide), the TBA⁺ cation transports the anionic boronate species from the aqueous to the organic phase. This enhances the proximity of the reactants, thereby accelerating the crucial transmetalation step.[1][2]

-

Activation of the Organoboron Species: The TBA⁺ cation can form an ion pair with the catalytically active boronate anion. This association increases the nucleophilicity of the phenyl group on the boron atom, making it more readily transferable to the palladium center during transmetalation.[1]

-

Stabilization of the Catalyst: The TBA⁺ salt can help to stabilize palladium nanoparticles, which are often the active catalytic species. This prevents their agglomeration and precipitation as inactive palladium black, thus maintaining the catalyst's activity over the course of the reaction.[1][2]

-

Shifting the Transmetalation Pathway: Mechanistic studies have suggested that the presence of tetraalkylammonium salts can favor a more efficient "boronate" pathway for transmetalation over a less efficient "oxo-palladium" pathway, leading to significant rate enhancements.[1]

The Phenyltrifluoroborate Anion: A Stable and Potent Phenyl Source

The phenyltrifluoroborate anion serves as a stable, solid, and easily handled precursor to the catalytically active phenylboronic acid.[3] Organotrifluoroborates are generally more robust than their corresponding boronic acids, which can be prone to decomposition via protodeboronation.[3] The key mechanistic aspect of the phenyltrifluoroborate anion is its controlled hydrolysis under the basic conditions of the Suzuki-Miyaura reaction to generate the active phenylboronic acid in situ.[4] This "slow release" of the boronic acid can be advantageous in minimizing unwanted side reactions.

The Catalytic Cycle: A Step-by-Step Mechanistic Look

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving this compound proceeds through a series of well-defined steps, as illustrated below.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

-

Hydrolysis of Phenyltrifluoroborate: Under the basic reaction conditions, the phenyltrifluoroborate anion undergoes hydrolysis to generate phenylboronic acid (PhB(OH)₂). This is a crucial activation step.[4]

-

Transmetalation: This is often the rate-determining step. The organic group from the phenylboronic acid is transferred to the palladium(II) center, displacing the halide. The presence of the tetra-n-butylammonium cation can facilitate this step by transporting the boronate and increasing its nucleophilicity.[1]

-

Reductive Elimination: The two organic groups (R and Ph) on the palladium(II) center are coupled and eliminated from the metal, forming the desired C-C bond in the product (R-Ph). This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions utilizing organotrifluoroborate salts.

Table 1: Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides and Triflates [3]

| Entry | Aryl Halide/Triflate | Aryltrifluoroborate | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Potassium phenyltrifluoroborate | 4-Cyanobiphenyl | 95 |

| 2 | 4-Bromoanisole | Potassium phenyltrifluoroborate | 4-Methoxybiphenyl | 98 |

| 3 | 2-Bromomesitylene | Potassium phenyltrifluoroborate | 2-Mesitylbiphenyl | 52 |

| 4 | 4-Trifluoromethylphenyl triflate | Potassium phenyltrifluoroborate | 4-Trifluoromethylbiphenyl | 93 |

| 5 | 4-Bromobenzonitrile | Potassium 4-methoxyphenyltrifluoroborate | 4-Cyano-4'-methoxybiphenyl | 96 |

| 6 | 4-Bromobenzonitrile | Potassium 2-thienyltrifluoroborate | 4-(2-Thienyl)benzonitrile | 85 |

Table 2: Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides [5]

| Entry | Aryl Halide | Alkenyltrifluoroborate | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | Potassium (E)-styryltrifluoroborate | (E)-4-Styrylacetophenone | 95 |

| 2 | 4-Iodoanisole | Potassium (E)-styryltrifluoroborate | (E)-4-Methoxystilbene | 92 |

| 3 | 1-Bromonaphthalene | Potassium (E)-styryltrifluoroborate | (E)-1-Styrylnaphthalene | 88 |

| 4 | 2-Bromomesitylene | Potassium (E)-styryltrifluoroborate | (E)-1-Mesityl-2-phenylethene | 38 |

| 5 | 3-Bromopyridine | Potassium (E)-styryltrifluoroborate | (E)-3-Styrylpyridine | 31 |

Experimental Protocols

Below is a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using an organotrifluoroborate salt.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Potassium Phenyltrifluoroborate [3][6]

Materials:

-

Aryl bromide (1.0 equiv)

-

Potassium phenyltrifluoroborate (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Methanol (or other suitable solvent)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar is added the aryl bromide (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

-

Methanol (5 mL) is added, and the reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 60 °C) may be applied.

-

Upon completion, the reaction mixture is diluted with water (10 mL) and transferred to a separatory funnel.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

If necessary, the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.

-

The structure and purity of the final product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion

This compound serves as a highly effective and versatile reagent in palladium-catalyzed cross-coupling reactions. The tetra-n-butylammonium cation plays a multifaceted role as a phase-transfer catalyst and an activator, while the phenyltrifluoroborate anion provides a stable and reliable source of the nucleophilic phenyl group. This combination allows for mild reaction conditions, broad substrate scope, and high yields, making it an invaluable tool for the synthesis of complex organic molecules in academic and industrial research, particularly in the field of drug development. The continued exploration of the nuanced mechanistic details of catalysis involving this and similar reagents will undoubtedly lead to the development of even more efficient and selective synthetic methodologies.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Safety and Hazards of Tetra-n-butylammonium Phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-n-butylammonium phenyltrifluoroborate is an organic salt that finds application in chemical synthesis. Due to the limited availability of a dedicated Safety Data Sheet, this document provides a detailed overview of its potential hazards, based on the known properties of its constituent ions and analogous compounds. Researchers and laboratory personnel must exercise caution and adhere to best practices for handling potentially hazardous chemicals.

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, an inferred classification can be derived from its components. The tetra-n-butylammonium cation is known to cause skin and eye irritation[1][2]. Similarly, potassium phenyltrifluoroborate, a related salt, is classified as causing skin and serious eye irritation, and may cause respiratory irritation[3][4][5]. Therefore, it is prudent to handle this compound as a hazardous substance with similar properties.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) |

Signal Word: Warning

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C22H31BF3N | - |

| CAS Number | 149477-41-8 | |

| Appearance | White to off-white solid | General appearance of similar salts |

| Solubility | Soluble in organic solvents | Inferred from related compounds |

| Stability | Likely stable under standard conditions. May be moisture-sensitive. | General knowledge of borate compounds[6] |

Toxicological Information

No specific toxicological studies on this compound have been identified. The toxicological profile is inferred from its components.

-

Acute Toxicity: Quaternary ammonium compounds, such as the tetra-n-butylammonium cation, generally exhibit low to moderate acute oral toxicity.

-

Skin Irritation: The tetra-n-butylammonium cation and phenyltrifluoroborate anion are both associated with skin irritation[1][3][4][5].

-

Eye Irritation: Both components are also known to cause serious eye irritation[1][3][4][5].

-

Respiratory Irritation: Phenyltrifluoroborate salts may cause respiratory tract irritation[3].

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. Borate compounds, in general, have been classified by some regulatory bodies as toxic to reproduction, though this is a point of contention within the industry[7].

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. However, standard OECD guidelines for testing chemical safety would be applicable. These include:

-

OECD TG 404: Acute Dermal Irritation/Corrosion

-

OECD TG 405: Acute Eye Irritation/Corrosion

-

OECD TG 402: Acute Dermal Toxicity

-

OECD TG 423: Acute Oral Toxicity - Acute Toxic Class Method

Should researchers need to conduct these tests, adherence to these standardized protocols is essential for generating reliable and comparable data.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and response to exposure to this compound, based on its inferred hazards.

Caption: Logical workflow for hazard management of this compound.

Handling and Storage

Given the potential for skin and eye irritation and possible moisture sensitivity, the following handling and storage procedures are recommended:

-

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

As borate compounds can be hygroscopic, storage in a desiccator or under an inert atmosphere may be advisable to maintain product integrity[6]. For air-sensitive compounds, storage in an inert environment like a glove box is recommended[8].

-

Conclusion

While specific safety data for this compound is lacking, a conservative approach to handling based on the known hazards of its constituent ions is warranted. It should be treated as a compound that can cause skin, eye, and respiratory irritation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure. Further toxicological testing would be necessary to fully characterize its hazard profile.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Potassium Phenyltrifluoroborate | 153766-81-5 | TCI AMERICA [tcichemicals.com]

- 6. borax.com [borax.com]

- 7. Hazard classifications | U.S. Borax [borax.com]

- 8. ossila.com [ossila.com]

"discovery and history of tetraalkylammonium trifluoroborate salts"

An In-depth Technical Guide on the Discovery and History of Tetraalkylammonium Trifluoroborate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of tetraalkylammonium trifluoroborate salts. These compounds have emerged as versatile and valuable reagents in organic synthesis, particularly in cross-coupling reactions relevant to drug discovery and development. Their enhanced solubility in organic solvents compared to their potassium counterparts offers significant advantages in various synthetic applications.

Discovery and Historical Context

The history of organotrifluoroborate salts dates back to 1940, when Fowler and Krauss first reported the preparation of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] They synthesized these compounds by reacting a triphenylborane-ammonia complex with a tetraalkylammonium fluoride.[1] For a considerable time, organotrifluoroborates were largely regarded as laboratory curiosities.[1]

A pivotal development in the field was the work of Vedejs and co-workers in 1995, who introduced an efficient method for the synthesis of potassium organotrifluoroborates from boronic acids using potassium hydrogen difluoride (KHF₂).[1][2] This breakthrough made these stable, crystalline solids more accessible and spurred their use in organic synthesis.[1][3]

The development of tetraalkylammonium trifluoroborate salts was primarily driven by the need to overcome the poor solubility of potassium salts in common organic solvents.[4] The tetraalkylammonium cation imparts greater lipophilicity, rendering these salts soluble in a wider range of organic media and expanding their synthetic utility.[4]

Synthetic Methodologies

Several methods have been developed for the synthesis of tetraalkylammonium trifluoroborate salts. The primary approaches include counterion exchange, synthesis from boronic acids using hydrofluoric acid, and a one-pot synthesis using tetrabutylammonium bifluoride.

Counterion Exchange

This method involves the exchange of the potassium cation in a pre-synthesized potassium organotrifluoroborate salt with a tetraalkylammonium cation. This is typically achieved by treating the potassium salt with a tetraalkylammonium hydroxide or halide.[1] While effective, this two-step process requires the initial preparation and isolation of the potassium salt.[4]

Synthesis from Boronic Acids with Hydrofluoric Acid

An alternative route involves the reaction of a boronic acid with hydrofluoric acid (HF) to generate an in-situ hydronium organotrifluoroborate species. This intermediate is then neutralized with a tetraalkylammonium hydroxide, such as tetra-n-butylammonium hydroxide (TBAH), to yield the desired tetraalkylammonium trifluoroborate salt.[4][5] A significant drawback of this method is the use of highly corrosive and hazardous aqueous HF.[4]

One-Pot Synthesis from Boronic Acids

A more recent and convenient one-pot procedure avoids the use of HF. In this method, a boronic acid is treated with tetrabutylammonium bifluoride (TBABF), which serves as the fluoride source and provides the tetraalkylammonium counterion directly.[4] This method is notable for its operational simplicity and tolerance of a wide range of functional groups.[4]

Quantitative Data Summary

The following tables summarize the yields and physical properties of various tetraalkylammonium trifluoroborate salts prepared by different methods.

Table 1: Synthesis of Tetra-n-butylammonium Organotrifluoroborates via Counterion Exchange or HF Method

| Entry | Organotrifluoroborate Anion | Starting Material | Reagents | Yield (%) | Reference |

| 1 | Phenyltrifluoroborate | Phenylboronic Acid | 1. HF, 2. nBu₄N⁺OH⁻ | 95 | |

| 2 | Ferrocenyltrifluoroborate | Ferrocenylboronic Acid | 1. HF, 2. nBu₄N⁺OH⁻ | 95 | |

| 3 | 3-Pyridyltrifluoroborate | 3-Bromopyridine | 1. nBuLi, B(OiPr)₃, 2. HF, 3. nBu₄N⁺OH⁻ | - | |

| 4 | Phenyltrifluoroborate | Potassium Phenyltrifluoroborate | nBu₄N⁺OH⁻ | - |

Yields for entries 3 and 4 were not explicitly stated in the source.

Table 2: Synthesis of Aromatic and Alkyl Tetrabutylammonium Trifluoroborates using TBABF

| Entry | Substrate (Boronic Acid) | Product | Yield (%) | Melting Point (°C) | Reference |

| 1 | 4-Fluorophenylboronic acid | Tetrabutylammonium (4-fluorophenyl)trifluoroborate | 93 | 83-84 | [4] |

| 2 | 4-Chlorophenylboronic acid | Tetrabutylammonium (4-chlorophenyl)trifluoroborate | 95 | 105-106 | [4] |

| 3 | 4-Bromophenylboronic acid | Tetrabutylammonium (4-bromophenyl)trifluoroborate | 96 | 120-121 | [4] |

| 4 | 4-Iodophenylboronic acid | Tetrabutylammonium (4-iodophenyl)trifluoroborate | 94 | 128-129 | [4] |

| 5 | 4-Methoxyphenylboronic acid | Tetrabutylammonium (4-methoxyphenyl)trifluoroborate | 98 | 78-79 | [4] |

| 6 | Phenylboronic acid | Tetrabutylammonium phenyltrifluoroborate | 97 | 94-95 | [4] |

| 7 | Cyclohexylboronic acid | Tetrabutylammonium cyclohexyltrifluoroborate | 85 | 115-116 | [4] |

| 8 | Styrenylboronic acid | Tetrabutylammonium styrenyltrifluoroborate | 75 | 88-89 | [4] |

Experimental Protocols

General Procedure for the Synthesis of Tetra-n-butylammonium Organotrifluoroborates from Boronic Acids using HF[5]

To a solution of the boronic acid in methanol is added 3 equivalents of 48% aqueous hydrofluoric acid. The resulting mixture, containing the hydronium organotrifluoroborate, is then treated with tetra-n-butylammonium hydroxide. The tetra-n-butylammonium organotrifluoroborate salt is subsequently isolated by extraction with an organic solvent like dichloromethane, followed by drying and evaporation of the solvent.

General Procedure for the One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids using TBABF[4]

A suspension of the boronic acid in a biphasic solvent system (e.g., toluene and water) is prepared. A solution of tetrabutylammonium bifluoride in water is added dropwise to the stirred suspension. The reaction mixture becomes transparent as the boronic acid dissolves and reacts. After stirring for a few hours, the layers are separated. The organic layer is washed, dried, and concentrated to afford the crude product, which is then purified by recrystallization.

Visualizations

Synthetic Workflow

The following diagram illustrates the different synthetic pathways to obtain tetraalkylammonium trifluoroborate salts.

Caption: Synthetic routes to tetraalkylammonium trifluoroborate salts.

Logical Relationships: Advantages and Applications

This diagram outlines the key advantages of tetraalkylammonium trifluoroborate salts and their primary application in Suzuki-Miyaura cross-coupling reactions.

Caption: Advantages and application of tetraalkylammonium trifluoroborates.

Applications in Drug Development

The enhanced solubility and stability of tetraalkylammonium trifluoroborate salts make them highly valuable in the context of drug discovery and development. Their primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.[4][5] This reaction is widely used to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs), by coupling aryl or vinyl halides with organoboron compounds. The ability to perform these reactions in a broader range of organic solvents, facilitated by the use of tetraalkylammonium salts, can lead to improved reaction conditions, higher yields, and easier purification of drug candidates. Furthermore, their stability allows for their use in high-throughput screening and automated synthesis platforms, accelerating the drug discovery process.

References

Methodological & Application

Application Notes and Protocols: Tetra-n-butylammonium Phenyltrifluoroborate in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetra-n-butylammonium Phenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This reagent offers a stable and versatile alternative to traditional boronic acids for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and other cross-coupled products.[1][2] While boronic acids are the conventional organoboron partner, their stability can be a concern. Organotrifluoroborates, particularly this compound, have emerged as highly effective substitutes due to their enhanced stability towards air and moisture, and their tolerance of a wide range of functional groups.[3][4][5] The tetra-n-butylammonium cation confers increased solubility in organic solvents compared to their potassium salt counterparts.[6]

Advantages of this compound:

-

Enhanced Stability: Air and moisture stable, allowing for easier handling and storage compared to many boronic acids.[6]

-

Increased Solubility: Readily soluble in a variety of organic solvents.

-

High Reactivity: Efficiently participates in palladium-catalyzed cross-coupling reactions under mild conditions.[6]

-

Functional Group Tolerance: Compatible with a broad range of functional groups, expanding the scope of the Suzuki-Miyaura reaction.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The use of a base is crucial for the activation of the organoboron species to facilitate transmetalation.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura coupling reaction using this compound.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Tetra-n-butylammonium Phenyltrifluoroborate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tetra-n-butylammonium Phenyltrifluoroborate as a phase transfer catalyst (PTC). While specific literature protocols for this exact reagent are limited, its function is analogous to other tetra-n-butylammonium salts. The following protocols are adapted from established procedures for similar catalysts, such as Tetra-n-butylammonium Bromide (TBAB) and Tetra-n-butylammonium Tetrafluoroborate, and serve as a comprehensive guide for its application in various organic transformations.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in separate, immiscible phases (e.g., a solid-liquid or liquid-liquid system).[1] The phase transfer catalyst, a substance with both hydrophilic and lipophilic characteristics, transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1] Quaternary ammonium salts, like this compound, are common phase transfer catalysts. The bulky, lipophilic tetra-n-butylammonium cation is able to form an ion pair with an anionic reactant (e.g., a nucleophile) from an aqueous or solid phase and transport it into an organic phase where the reaction with an organic substrate occurs.[2][3] This technique often leads to faster reaction rates, milder reaction conditions, higher yields, and can reduce the need for expensive or hazardous anhydrous solvents.[3][4]

Mechanism of Action

The generally accepted mechanism for phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) in a nucleophilic substitution is the "Extraction Mechanism".[2]

-

Anion Exchange: At the interface of the two phases, the quaternary ammonium cation (Q⁺) exchanges its original counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous or solid phase, forming a new ion pair (Q⁺Y⁻).

-

Phase Transfer: The newly formed, lipophilic ion pair (Q⁺Y⁻) diffuses from the interface into the bulk organic phase.

-

Reaction in Organic Phase: In the organic phase, the poorly solvated and thus highly reactive anion (Y⁻) reacts with the organic substrate (RZ) to form the desired product (RY).

-

Catalyst Regeneration: The quaternary ammonium cation (Q⁺) pairs with the leaving group anion (Z⁻) and returns to the interface to repeat the catalytic cycle.

This catalytic cycle is depicted in the diagram below.

Caption: The catalytic cycle of phase transfer catalysis.

Applications and Experimental Protocols

This compound is anticipated to be an effective catalyst in a range of phase transfer-catalyzed reactions. Below are detailed protocols for key applications, adapted for this catalyst.

Nucleophilic Substitution: N-Alkylation of Imides

N-alkylation of imides is a crucial transformation for the synthesis of various biologically active compounds.[1] Phase transfer catalysis provides a mild and efficient method for this reaction.[1]

General Reaction:

(A generic chemical reaction image would be placed here)

Experimental Protocol: Synthesis of N-Benzylphthalimide

This protocol is adapted from a procedure using tetrabutylammonium tetrafluoroborate.[1]

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (1.47 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and this compound (0.1-0.5 mmol, 1-5 mol%).

-

Add the alkylating agent, benzyl bromide (1.43 mL, 12 mmol).

-

An organic solvent such as toluene or acetonitrile (20 mL) can be used, although solvent-free conditions may also be effective.[1]

-

-

Reaction Conditions:

-

Stir the mixture vigorously at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, filter the mixture to remove inorganic salts and wash the solid residue with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization from ethanol to yield pure N-benzylphthalimide.

-

Quantitative Data (Representative)

The following table summarizes typical results for the N-alkylation of phthalimide with various alkyl halides using a tetra-n-butylammonium salt as the PTC.

| Entry | Alkyl Halide | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | 5 | 2 | >95 |

| 2 | n-Butyl bromide | 5 | 4 | 92 |

| 3 | Allyl bromide | 5 | 1.5 | 98 |

Data adapted from similar PTC systems and are for illustrative purposes.

C-Alkylation of Active Methylene Compounds

The alkylation of compounds with active methylene groups, such as hydantoins, is a valuable method for introducing molecular complexity.[5]

Experimental Protocol: C5-Alkylation of 1,3-Dibenzylhydantoin

This protocol is adapted from a procedure using tetrabutylammonium bromide (TBAB).[5]

-

Reaction Setup:

-

In a 25 mL flask, dissolve 1,3-dibenzylhydantoin (0.25 mmol) and this compound (0.005 mmol, 2 mol%) in toluene (0.3 mL).

-

Add a 50% w/w aqueous solution of potassium hydroxide (0.2 mL).

-

Add the electrophile (e.g., allyl bromide, 0.75 mmol, 3 equivalents) at room temperature.

-

-

Reaction Conditions:

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water (10 mL).

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Quantitative Data for C-Alkylation of Hydantoins (Representative)

| Entry | Electrophile | Yield (%) |

| 1 | Allyl bromide | 96 |

| 2 | Benzyl bromide | 73 |

| 3 | Propargyl bromide | 92 |

| 4 | Prenyl bromide | 95 |

Data adapted from a study using TBAB.[5]

Suzuki-Miyaura Cross-Coupling Reactions

While typically catalyzed by palladium complexes, phase transfer catalysts can be employed in Suzuki-Miyaura reactions, particularly when using organotrifluoroborate salts as coupling partners, to enhance reaction rates and yields. The tetra-n-butylammonium cation can facilitate the transfer of the aryltrifluoroborate anion into the organic phase.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with Potassium Phenyltrifluoroborate

This is a general protocol that may require optimization for specific substrates.

-

Reaction Setup:

-

In a reaction tube, combine the aryl halide (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ (2.0 mmol).

-

Add this compound (0.1 mmol, 10 mol%).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 ratio, 5 mL total).

-

-

Reaction Conditions:

-

Seal the tube and heat the mixture at 80-100 °C with vigorous stirring for 3-12 hours.

-

Monitor the reaction by GC-MS or TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Visualized Workflows and Relationships

Caption: A general experimental workflow for a phase transfer catalyzed reaction.

Caption: Logical relationships of components in a PTC system.

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a promising phase transfer catalyst for a variety of organic transformations. Its application can lead to improved reaction efficiency and milder conditions. The protocols provided herein serve as a starting point for the use of this catalyst in synthesis, and researchers are encouraged to optimize conditions for their specific substrates and reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]

- 4. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclic Voltammetry Utilizing Tetra-n-butylammonium Phenyltrifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the experimental setup and protocols for conducting cyclic voltammetry (CV) using tetra-n-butylammonium phenyltrifluoroborate as a supporting electrolyte. This document provides a foundational guide for investigating the electrochemical properties of a wide range of analytes in non-aqueous media, a common requirement in pharmaceutical and materials science research.

Introduction to Cyclic Voltammetry and the Role of Supporting Electrolytes

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species.[1][2] It involves applying a linearly varying potential to a working electrode and measuring the resulting current.[3] The characteristic duck-shaped plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the electrochemical properties of an analyte.[4]

In non-aqueous solvents, which are often required to dissolve organic and organometallic compounds, the inherent conductivity is typically low. To overcome this limitation, a supporting electrolyte is added to the solution to increase its conductivity and minimize the iR drop (potential drop due to solution resistance).[5] The ideal supporting electrolyte is electrochemically inert over a wide potential range, soluble in the chosen solvent, and does not interact with the analyte.[3]

Tetra-n-butylammonium salts are frequently employed as supporting electrolytes in non-aqueous electrochemistry due to their high solubility in polar organic solvents and their wide electrochemical windows.[3][5] While tetra-n-butylammonium tetrafluoroborate (TBAF) and hexafluorophosphate (TBAPF6) are commonly used, this compound offers an alternative with potentially unique properties.

Materials and Equipment

A standard three-electrode setup is essential for performing cyclic voltammetry.[1][4] This configuration allows for accurate control and measurement of the potential and current at the working electrode.[4]

Required Equipment and Materials

| Component | Description | Typical Specifications |

| Potentiostat | An electronic instrument that controls the voltage difference between a working electrode and a reference electrode. | Capable of linear potential sweeps and measuring currents in the nanoampere to milliampere range. |

| Electrochemical Cell | A vessel designed to hold the sample solution and the three electrodes. | Typically made of glass, with ports for the electrodes and for purging with an inert gas. |

| Working Electrode (WE) | The electrode at which the electrochemical reaction of interest occurs. | Glassy carbon, platinum, or gold disk electrodes are common choices. The surface should be polished to a mirror finish before each experiment.[6][7] |

| Reference Electrode (RE) | An electrode with a stable and well-known electrode potential. | For non-aqueous systems, a silver/silver ion (Ag/Ag+) or a silver/silver chloride (Ag/AgCl) electrode is often used.[8][9] |

| Counter Electrode (CE) | Also known as the auxiliary electrode, it completes the electrical circuit. | A platinum wire or gauze with a surface area significantly larger than the working electrode is typically used. |

| Inert Gas | Used to deoxygenate the solution, as dissolved oxygen can interfere with electrochemical measurements. | High-purity nitrogen or argon. |

| Solvent | Must dissolve the analyte and the supporting electrolyte and be electrochemically stable within the desired potential window. | Acetonitrile (ACN), Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are common choices.[1] |

| Supporting Electrolyte | This compound | High purity (≥98%). |

| Analyte | The compound of interest. | Concentration typically in the range of 0.1 to 5 mM. |

| Polishing Materials | For preparing the working electrode surface. | Alumina or diamond paste of varying grit sizes (e.g., 1.0, 0.3, 0.05 µm) on a polishing pad.[6][7] |

Experimental Protocols

The following protocols provide a step-by-step guide for preparing the necessary solutions and performing a cyclic voltammetry experiment.

Electrode Preparation and Cleaning

Proper electrode preparation is crucial for obtaining reproducible and accurate results.

Working Electrode (Glassy Carbon Example):

-

Mechanical Polishing:

-

Rinse the electrode tip with deionized water and then with the solvent to be used in the experiment.

-

Place a small amount of 1.0 µm alumina or diamond slurry on a polishing pad.

-

Gently polish the electrode surface in a figure-eight motion for approximately 1-2 minutes.

-

Rinse the electrode thoroughly with deionized water to remove all polishing residue.

-

Repeat the polishing step with 0.3 µm and then 0.05 µm alumina/diamond slurry, rinsing thoroughly between each step.[7]

-

-

Sonication:

-

After the final polishing step, sonicate the electrode in deionized water for 2-3 minutes to remove any embedded polishing particles.

-

Follow with sonication in the experimental solvent (e.g., acetonitrile) for another 2-3 minutes.

-

-

Drying:

-

Gently dry the electrode with a lint-free tissue or under a stream of inert gas.

-

Reference Electrode (Ag/Ag+ Example):

-

Prepare a filling solution of 0.01 M AgNO₃ in the same solvent and supporting electrolyte solution as the bulk solution.

-

Carefully fill the reference electrode body with this solution, ensuring no air bubbles are trapped.

-

The porous frit should be wetted with the solvent before use.

Counter Electrode (Platinum Wire):

-

Clean the platinum wire by rinsing it with deionized water and the experimental solvent.

-

For more rigorous cleaning, the wire can be flamed in a Bunsen burner until it glows red, then allowed to cool.

Solution Preparation

-

Supporting Electrolyte Solution:

-

Dry the this compound under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual water.

-

Prepare a 0.1 M stock solution of the dried supporting electrolyte in the chosen anhydrous solvent (e.g., acetonitrile).

-

-

Analyte Solution:

-

Prepare a stock solution of the analyte at a higher concentration (e.g., 10 mM) in the same solvent.

-

To prepare the final experimental solution, add the required volume of the analyte stock solution to the supporting electrolyte solution to achieve the desired final analyte concentration (typically 1 mM).

-

Cyclic Voltammetry Measurement

-

Cell Assembly:

-

Add the prepared analyte solution to the electrochemical cell.

-

Insert the polished working electrode, the prepared reference electrode, and the clean counter electrode into the cell, ensuring the electrodes are immersed in the solution but not touching each other.

-

-

Deoxygenation:

-

Bubble high-purity nitrogen or argon gas through the solution for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Instrument Setup and Background Scan:

-

Connect the electrodes to the potentiostat.

-

Perform a background scan of the supporting electrolyte solution without the analyte to determine the electrochemical window of the solvent-electrolyte system.[1] This involves scanning over a wide potential range to observe the potentials at which the solvent or electrolyte begins to oxidize or reduce.

-

-

Analyte Scan:

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential(s), and scan rate. A typical starting scan rate is 100 mV/s.[4]

-

Initiate the scan and record the cyclic voltammogram.

-

It is good practice to run several cycles to ensure the system has reached a steady state. The second or third scan is often used for analysis.[2]

-

-

Internal Standard (Optional but Recommended):

-

After recording the voltammogram of the analyte, add a small amount of an internal standard with a known, reversible redox potential, such as ferrocene.

-

Record the cyclic voltammogram of the mixture. The ferrocene/ferrocenium (Fc/Fc+) couple can be used to reference the potential of the analyte's redox events.[4]

-

Data Presentation and Analysis

The collected data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Tabulated Electrochemical Data